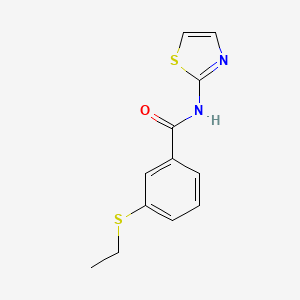![molecular formula C20H23ClFN3O B2467442 2-cloro-N-ciclopentil-4-fluoro-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)benzamida CAS No. 2034486-16-1](/img/structure/B2467442.png)
2-cloro-N-ciclopentil-4-fluoro-N-((1-metil-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H23ClFN3O and its molecular weight is 375.87. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos organoboro con haluros orgánicos o pseudohaluros utilizando un catalizador de paladio. Esta reacción ha encontrado una amplia aplicación en química sintética debido a sus condiciones suaves y tolerancia a los grupos funcionales . Específicamente, el compuesto puede servir como un reactivo organoboro en reacciones de acoplamiento SM. Su estabilidad, facilidad de preparación y naturaleza ambientalmente benigna lo hacen valioso para construir moléculas complejas.
Reacciones de Protodesboronación
Las reacciones de protodesboronación implican la eliminación de un átomo de boro de un éster bórico. El compuesto que le interesa puede participar en tales reacciones, contribuyendo a la síntesis de diversas moléculas orgánicas. Por ejemplo, podría sufrir protodesboronación para producir intermediarios útiles o productos finales .
Potencial biológico
Si bien no se ha estudiado ampliamente, los derivados de este compuesto han mostrado interesantes actividades biológicas. Por ejemplo:
Propiedades
IUPAC Name |
2-chloro-N-cyclopentyl-4-fluoro-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c1-24-19-8-4-7-16(19)18(23-24)12-25(14-5-2-3-6-14)20(26)15-10-9-13(22)11-17(15)21/h9-11,14H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHJGPDXHPGQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)
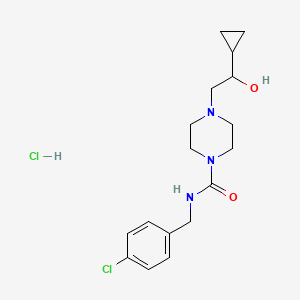
![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

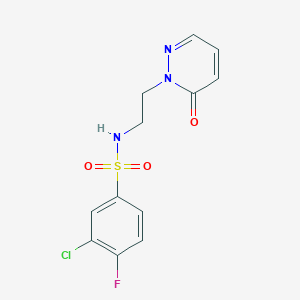
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)
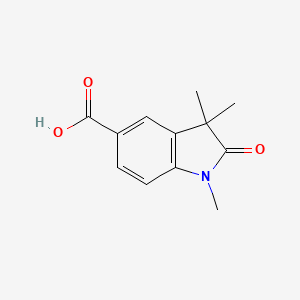
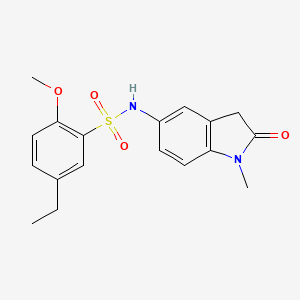
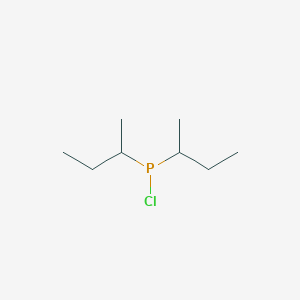


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2467378.png)
![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)
